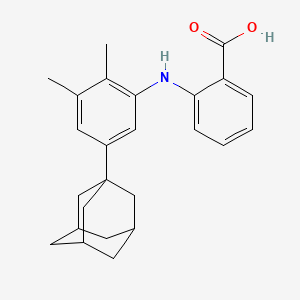![molecular formula C22H16O B14179527 Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- CAS No. 858035-59-3](/img/structure/B14179527.png)
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- is a complex organic compound characterized by its unique structure, which includes a phenanthrene moiety attached to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- typically involves the reaction of 9-phenanthrenyl derivatives with phenyl ethanone under controlled conditions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenanthrene derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phenanthrene derivatives, alcohols, and substituted phenanthrenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The phenanthrene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to undergo various chemical reactions enables it to interact with different enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(3-phenanthrenyl)-: This compound has a similar structure but with the phenanthrene moiety attached at a different position.
1-(9,10-Dihydro-2-phenanthrenyl)ethanone: A related compound with a hydrogenated phenanthrene ring.
Uniqueness
Ethanone, 1-[2-(9-phenanthrenyl)phenyl]- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
858035-59-3 |
|---|---|
Formule moléculaire |
C22H16O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-(2-phenanthren-9-ylphenyl)ethanone |
InChI |
InChI=1S/C22H16O/c1-15(23)17-9-4-5-11-19(17)22-14-16-8-2-3-10-18(16)20-12-6-7-13-21(20)22/h2-14H,1H3 |
Clé InChI |
ASMMNEKIHDMDDH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
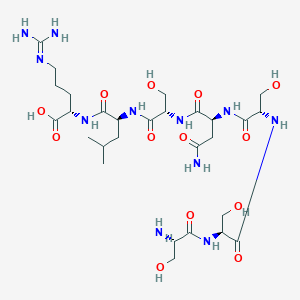
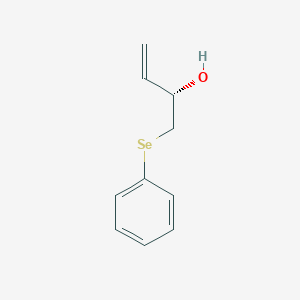
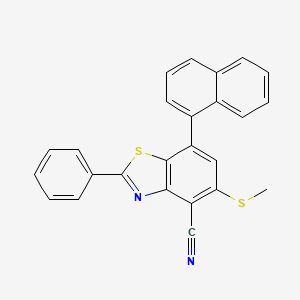
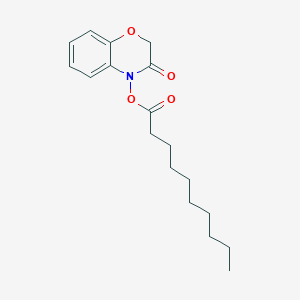
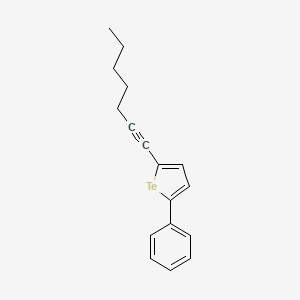
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
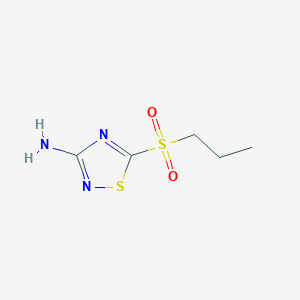
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)



